molecular formula C13H12N2O3S2 B2768870 (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2768870
M. Wt: 308.4 g/mol
InChI Key: ZQCNGSIDJSWKHF-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is involved in the synthesis of novel d-π-A type chromophores. These chromophores, characterized by absorption and emission wavelengths ranging from 362–499 nm and 471–557 nm respectively, exhibit large Stokes shifts and intramolecular charge transfer (ICT) characteristics. Their photophysical properties, including oscillator strengths and transition dipole moments, have been explored through density functional theory (DFT) and time-dependent density functional theory (TD-DFT) studies. Such compounds also demonstrate viscosity-induced emission, highlighting their potential in photophysical applications (Jachak et al., 2021).

Antifungal Activity

The compound has been evaluated for its antifungal activity, particularly against strains like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii. Among various synthesized derivatives, specific forms of this compound showed strong inhibition of these fungal species, indicating its potential as an antifungal agent (Doležel et al., 2009).

Nanofluidic Device Applications

A derivative of this compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been utilized as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. These channels, decorated with monolayers of photolabile hydrophobic molecules, exhibit UV-light-triggered permselective transport of ionic species, suggesting potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Antioxidant Potential

Thiazolidine and pyrrolidine compounds, incorporating thiourea moiety derived from this compound, have shown significant antioxidant activity. These compounds effectively scavenge free radicals, reducing oxidative stress in biological systems and minimizing cellular injury, thus highlighting their therapeutic potential (Silva et al., 2015).

Properties

IUPAC Name

4-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(17)5-3-7-15-12(18)10(20-13(15)19)8-9-4-1-2-6-14-9/h1-2,4,6,8H,3,5,7H2,(H,16,17)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNGSIDJSWKHF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.